2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium
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Overview
Description
2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyloxy group, a hydroxy group, and a phosphoryl group attached to a trimethylethan-1-aminium backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium typically involves the reaction of choline derivatives with phosphorylating agents under controlled conditions. One common method includes the reaction of choline chloride with acetic anhydride and phosphoric acid, resulting in the formation of the desired compound. The reaction is usually carried out at room temperature with continuous stirring to ensure complete mixing of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyloxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphorylated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical marker.
Mechanism of Action
The mechanism of action of 2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-N,N,N-trimethylethanaminium acetate: This compound shares a similar structure but lacks the phosphoryl group.
2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide: Similar in structure but contains an iodide ion instead of the acetyloxy and phosphoryl groups.
Uniqueness
2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium is unique due to the presence of both acetyloxy and phosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .
Properties
CAS No. |
35285-62-2 |
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Molecular Formula |
C7H17NO5P+ |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-[acetyloxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C7H16NO5P/c1-7(9)13-14(10,11)12-6-5-8(2,3)4/h5-6H2,1-4H3/p+1 |
InChI Key |
SJFROIKHDDJIDH-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)OP(=O)(O)OCC[N+](C)(C)C |
Origin of Product |
United States |
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